molecular formula C19H26N2O2 B2486902 2-(4-ethoxyphenyl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide CAS No. 1396815-21-6

2-(4-ethoxyphenyl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide

Cat. No. B2486902
CAS RN: 1396815-21-6
M. Wt: 314.429
InChI Key: GZGSIBVOFNNZMO-UHFFFAOYSA-N
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Description

The compound is a member of the broader class of acetamide derivatives, which are known for their wide range of biological activities and chemical properties. These compounds often feature in the synthesis of new pharmacologically active molecules due to their versatile chemical frameworks that allow for a wide range of chemical modifications.

Synthesis Analysis

The synthesis of acetamide derivatives, including compounds similar to the one specified, typically involves multi-step chemical reactions, starting from basic building blocks like ethyl pyridine or benzenesulfonyl chloride. Techniques such as the Whol Ziegler reaction, Williamson reaction, and aminolysis are commonly employed to introduce various functional groups and achieve the desired molecular architecture (Li Ming-zhu, 2008); (H. Khalid et al., 2014).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of a piperidine ring, which is often linked to other aromatic systems through an acetamide linkage. X-ray crystallography studies reveal that these compounds can exhibit interesting geometrical arrangements due to the interactions between different molecular planes, such as those involving the acetamide and aromatic units (D. Ismailova et al., 2014).

Chemical Reactions and Properties

Acetamide derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. These reactions include stoichiometric oxidations, where compounds like Bobbitt’s salt are used to effect transformations such as the oxidation of alcohols to carbonyl derivatives or the oxidative cleavage of benzyl ethers. The reactivity of these molecules can be finely tuned by the introduction of different substituents on the piperidine ring or other parts of the molecule (M. Mercadante et al., 2013).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by the nature and position of substituents on the core structure. These properties play a crucial role in determining the compound's suitability for further chemical modifications and its potential application in various scientific and industrial fields.

Chemical Properties Analysis

The chemical behavior of acetamide derivatives is governed by the presence of functional groups such as ether, acetamide, and piperidine moieties. These groups not only define the reactivity of the compound towards various chemical agents but also its interaction with biological targets. The introduction of specific functional groups can enhance the compound's activity against certain enzymes or receptors, making it a valuable tool in medicinal chemistry and pharmacology research (K. Shibuya et al., 2018).

Scientific Research Applications

Pharmacological Applications

This compound and its derivatives have been investigated for their pharmacological potential. For instance, the synthesis and evaluation of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have been conducted to assess their antibacterial potentials. These compounds have demonstrated moderate inhibitory activities against bacterial strains, with some showing significant growth inhibition effects, suggesting their potential application in developing new antibacterial agents (Iqbal et al., 2017).

Material Science Applications

In the field of material science, the compound has been implicated in the development of novel materials. A specific study highlighted the synthesis of protein tyrosine phosphatase 1B inhibitors, indicating a possible application in designing new materials with specific enzymatic activity inhibitions. These compounds showed considerable inhibitory activities, which were validated through docking studies, underscoring their relevance in medicinal chemistry and drug design (Saxena et al., 2009).

Chemical Synthesis and Methodology

The compound has been utilized in chemical synthesis and methodology, serving as a precursor or intermediary in synthesizing various chemical compounds. For example, research into the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase showcases an efficient and green chemistry approach to synthesizing intermediates for antimalarial drugs. This study emphasizes the compound's role in optimizing chemical processes for pharmaceutical applications (Magadum & Yadav, 2018).

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-(4-piperidin-1-ylbut-2-ynyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-2-23-18-10-8-17(9-11-18)16-19(22)20-12-4-7-15-21-13-5-3-6-14-21/h8-11H,2-3,5-6,12-16H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGSIBVOFNNZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC#CCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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